Thiomethyl-methyl tetrazole
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Overview
Description
Thiomethyl-methyl tetrazole is a heterocyclic compound with a fascinating chemistry. It consists of a doubly unsaturated five-membered aromatic ring containing four nitrogen atoms, one carbon atom, and two hydrogen atoms. Unlike naturally occurring compounds, tetrazoles are synthetic and do not occur in nature. Notably, pentazoles (with five nitrogen atoms) are highly explosive even at low temperatures .
Scientific Research Applications
- Thiomethyl-methyl tetrazole derivatives exhibit antibacterial properties. Researchers have studied their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics .
- Similar to antibacterial properties, Thiomethyl-methyl tetrazoles also demonstrate antifungal activity. These compounds could play a role in combating fungal infections .
- Thiomethyl-methyl tetrazole derivatives have been investigated for their analgesic effects. Understanding their mechanisms of action may lead to new pain management strategies .
- Researchers explore Thiomethyl-methyl tetrazoles as anti-inflammatory agents. Their ability to modulate inflammatory pathways could contribute to drug development .
- Beyond biological applications, Thiomethyl-methyl tetrazole derivatives find use in material science. Their unique properties make them suitable for various functional materials, such as sensors, catalysts, and coatings .
- Thiomethyl-methyl tetrazoles serve as platforms for virtual screening in drug discovery. Computational methods leverage their structural features to predict interactions with biological targets .
Antibacterial Activity
Antifungal Activity
Analgesic Properties
Anti-inflammatory Potential
Material Chemistry
Virtual Screening Platforms
Future Directions
Mechanism of Action
Target of Action
Thiomethyl-methyl tetrazole, like other tetrazole derivatives, primarily targets enzymes such as cytochrome P450 . This enzyme plays a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.
Mode of Action
The mode of action of Thiomethyl-methyl tetrazole involves the inhibition of the target enzyme, cytochrome P450 . This inhibition disrupts the normal metabolic processes carried out by the enzyme, leading to changes in the cell’s biochemical environment. The compound exhibits a high degree of selectivity for this enzyme, which is believed to have a positive effect on its toxicity compared to other fungicidal preparations .
Biochemical Pathways
The inhibition of cytochrome P450 affects various biochemical pathways. For instance, it can disrupt the synthesis of ergosterol, a key component of fungal cell membranes . This disruption can lead to cell lysis and death, making tetrazole derivatives effective as antifungal agents .
Pharmacokinetics
They are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This property allows them to penetrate more easily through cell membranes, enhancing their bioavailability .
Result of Action
The result of Thiomethyl-methyl tetrazole’s action at the molecular and cellular level is the disruption of normal cell function due to the inhibition of the target enzyme. This can lead to cell death, particularly in fungi, given the compound’s antifungal properties .
Action Environment
The action, efficacy, and stability of Thiomethyl-methyl tetrazole can be influenced by various environmental factors. For instance, the hospital environment, which is conducive to the colonization and growth of antibiotic-resistant germs, may necessitate the discovery of new antibacterial chemicals like tetrazole compounds . Additionally, the compound’s effectiveness can be influenced by the pH of the environment, as tetrazoles are stable over a wide pH range .
properties
IUPAC Name |
2-(2H-tetrazol-5-yl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQNNPVWCMVPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C1=NNN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomethyl-methyl tetrazole | |
CAS RN |
70309-26-1 |
Source
|
Record name | 2-(2H-1,2,3,4-tetrazol-5-yl)ethane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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